Hepatic Steatosis Induction in a Murine Model: Direct Comparison with Intralipid, ClinOleic, SMOFlipid, and Omegaven
In a 19‑day murine model of parenteral nutrition, Liposyn II induced a hepatic fat content of 21.9%, representing a 26% higher steatosis burden compared to Intralipid (17.4%) and a 74% higher burden than SMOFlipid (12.6%). Omegaven (fish oil‑based) prevented steatosis entirely [1]. This quantifies the relative hepatotoxic potential of each formulation under identical conditions.
| Evidence Dimension | Hepatic fat content after 19 days of intravenous lipid infusion |
|---|---|
| Target Compound Data | Liposyn II: 21.9% |
| Comparator Or Baseline | Intralipid: 17.4%; ClinOleic: 22.5%; SMOFlipid: 12.6%; Omegaven: normal (0%) |
| Quantified Difference | Liposyn II vs. Intralipid: +4.5% (absolute), +26% (relative); vs. SMOFlipid: +9.3% (absolute), +74% (relative) |
| Conditions | C57BL/6J mice on fat‑free diet, randomized to 5 commercial IV lipid emulsions; analyzed after 19 days |
Why This Matters
Quantifies the differential hepatosteatotic risk of Liposyn II versus alternatives, directly informing formulary selection for patients at risk of parenteral nutrition‑associated liver disease (PNALD).
- [1] Meisel JA, Le HD, de Meijer VE, et al. Comparison of 5 intravenous lipid emulsions and their effects on hepatic steatosis in a murine model. J Pediatr Surg. 2011;46(4):666-673. View Source
